[4-(3-bromobenzyl)piperazin-1-yl]{5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}methanone
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Overview
Description
The compound [4-(3-BROMOBENZYL)PIPERAZINO]{5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLYL}METHANONE is a complex organic molecule that features a combination of piperazine, pyrazole, and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-BROMOBENZYL)PIPERAZINO]{5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLYL}METHANONE typically involves multi-step organic synthesis. One common approach is the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a compound containing an active hydrogen atom . The synthesis may also involve the use of various catalysts and reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
The compound [4-(3-BROMOBENZYL)PIPERAZINO]{5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLYL}METHANONE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The bromobenzyl group can be involved in nucleophilic substitution reactions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while nucleophilic substitution at the bromobenzyl group could yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound may be investigated for its potential as a bioactive molecule. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. The piperazine and pyrazole moieties are known to exhibit pharmacological activities, and the compound could be tested for its efficacy in treating various diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties. Its complex structure may impart unique physical and chemical characteristics that are valuable in material science.
Mechanism of Action
The mechanism of action of [4-(3-BROMOBENZYL)PIPERAZINO]{5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLYL}METHANONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives, pyrazole derivatives, and isoxazole derivatives. Examples include:
- 4-(4-Bromophenyl)piperazine
- 3-Methyl-1-phenyl-1H-pyrazol-5-ol
- 4-Methoxyphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
The uniqueness of [4-(3-BROMOBENZYL)PIPERAZINO]{5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLYL}METHANONE lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides multiple sites for chemical modification, making it a versatile compound for research and development.
Properties
Molecular Formula |
C20H21BrN6O4 |
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Molecular Weight |
489.3 g/mol |
IUPAC Name |
[4-[(3-bromophenyl)methyl]piperazin-1-yl]-[5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazol-3-yl]methanone |
InChI |
InChI=1S/C20H21BrN6O4/c1-14-18(13-26-12-17(10-22-26)27(29)30)19(23-31-14)20(28)25-7-5-24(6-8-25)11-15-3-2-4-16(21)9-15/h2-4,9-10,12H,5-8,11,13H2,1H3 |
InChI Key |
JWTMWHWRDUHUIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br)CN4C=C(C=N4)[N+](=O)[O-] |
Origin of Product |
United States |
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